molecular formula C11H19NO4 B139422 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS No. 127057-07-2

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Cat. No. B139422
M. Wt: 229.27 g/mol
InChI Key: BUEPEVBYNBQNED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the use of tert-butoxycarbonyl chloride (BocCI) for introducing Boc groups into amino acids. This process is important for protecting amino acid functionalities during chemical synthesis. The resulting protected amino acids are used as the starting materials in dipeptide synthesis with commonly used coupling reagents.


Molecular Structure Analysis

The molecular formula of this compound is C11H19NO4 . Its InChI Code is 1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) .


Chemical Reactions Analysis

This compound plays a significant role in various chemical reactions. For instance, it is used in the synthesis and resolution of constrained cyclopropane analogues of phenylalanine. It is also used in the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids. Furthermore, it is used in the N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 229.28 g/mol . The compound should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Supramolecular Self-Assembly

  • Research on cyclopentane derivatives, including tert-butyl derivatives of carboxylic acid, has highlighted their role in supramolecular self-assembly. These compounds form racemic crystals, which are essential for understanding the molecular arrangements and interactions in crystal structures (Kălmān et al., 2001).

Synthesis and Resolution of Cyclopropane Analogues

  • A study on the synthesis and resolution of constrained cyclopropane analogues of phenylalanine, which include N-tert-butoxycarbonyl amino acids, demonstrates the importance of these compounds in producing optically pure compounds, useful in various chemical syntheses (Jiménez et al., 2001).

Efficient Synthesis of Benzyl Amino Acid Derivatives

  • The efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids shows the utility of tert-butoxycarbonyl amino acids in creating complex organic molecules (Koseki et al., 2011).

Enantiopure Non-Natural Alpha-Amino Acids

  • Research on synthesizing enantiopure non-natural alpha-amino acids using tert-butyl derivatives highlights the role of these compounds in producing specialized amino acids, which are significant in various biochemical applications (Constantinou-Kokotou et al., 2001).
  • The use of tert-butoxycarbonyl chloride (BocCI) for introducing Boc groups into amino acids shows the importance of tert-butoxycarbonyl compounds in protecting amino acid functionalities during chemical synthesis (Vorbrüggen, 2008).

N-tert-Butoxycarbonylation of Amines

  • N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate demonstrates a vital application in modifying the chemical nature of amines, critical in synthesizing complex organic molecules (Heydari et al., 2007).

Polymorphic Forms in Crystal Structures

  • Studies on polymorphic forms of tert-butoxycarbonyl amino acids in crystal structures are essential for understanding the conformational behavior of these compounds (Gebreslasie et al., 2011).

Practical Synthesis of Cyclohexyl Amino Acids

  • An enantioselective synthesis of tert-butoxycarbonyl amino cyclohexyl acids from ethyl dihydroxypropanoate illustrates the practical applications of these compounds in producing specific enantiomers of amino acids (Alonso et al., 2005).

Amino Acid-Based Polyacetylenes

  • The synthesis of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives, shows the potential of these compounds in polymer chemistry (Gao et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPEVBYNBQNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Hwang, H Ban, J Chen, J Ma, H Liu, P Lam… - Medicinal Chemistry …, 2021 - Springer
We report herein the synthesis and evaluation of phenyl ureas derived from 4-oxotetrahydropyrimidine as novel capsid assembly modulators of hepatitis B virus (HBV). Among the …
Number of citations: 7 link.springer.com
A Sato, Y Fukase, M Kono, A Ochida, T Oda… - …, 2019 - Wiley Online Library
Retinoic‐acid‐related orphan receptor γt (RORγt) inverse agonists could be used for the treatment of autoimmune diseases. Previously, we reported a novel quinazolinedione 1 a with a …
K Doyle, H Lönn, H Käck… - Journal of Medicinal …, 2016 - ACS Publications
A novel series of second generation DPP1 inhibitors free from aorta binding liabilities found for earlier compound series was discovered. This work culminated in the identification of …
Number of citations: 60 pubs.acs.org

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